molecular formula C9H11NO2 B1282344 2-Amino-4,6-dimethylbenzoic acid CAS No. 90321-33-8

2-Amino-4,6-dimethylbenzoic acid

Cat. No.: B1282344
CAS No.: 90321-33-8
M. Wt: 165.19 g/mol
InChI Key: AQVKFJZUSUMLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,6-dimethylbenzoic acid: is an organic compound with the molecular formula C₉H₁₁NO₂ It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 4 and 6 positions and an amino group at the 2 position on the benzene ring

Mechanism of Action

Mode of Action

A related compound, 2-amino-4,6-dimethylpyrimidine, has been studied . It can act as a nucleophile, attacking aldehyde carbon . This suggests that 2-Amino-4,6-dimethylbenzoic acid might also interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Amino acids and benzoic acid derivatives are known to play roles in various biochemical pathways, including protein synthesis and metabolism

Pharmacokinetics

A related compound, 4-amino-2,6-dimethylbenzoic acid, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can greatly impact a compound’s bioavailability and therapeutic efficacy.

Result of Action

It’s known that amino acids and benzoic acid derivatives can influence various cellular processes, including protein synthesis and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,4,6-trimethylbenzoic acid, followed by reduction of the nitro group to an amino group. The general steps are as follows:

    Nitration: 2,4,6-Trimethylbenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2 position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

2-Amino-4,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dimethylbenzoic acid
  • 2-Amino-4,5-dimethylbenzoic acid
  • 2-Amino-4,6-dimethylphenol

Uniqueness

2-Amino-4,6-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both amino and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

2-amino-4,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVKFJZUSUMLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538831
Record name 2-Amino-4,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90321-33-8
Record name 2-Amino-4,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a heated (70° C. bath temperature) deep red solution of 4,6-dimethyl-1H-indole-2,3-dione (1.00 g, 5.71 mmol) in 33% aqueous sodium hydroxide (35 mL) was added 35% hydrogen peroxide (3.33 g, 34.3 mmol) over a period of 5 minutes. The reaction mixture was heated for another 15 min, then cooled to room temperature, and ice was added. The pH was adjusted to approximately 8 with concentrated HCl at 0° C. and acidified further to pH approximately 6 with glacial acetic acid. The solid precipitated was filtered, washed well with cold water, and dried under vacuum at 40° C. overnight to obtain 2-amino-4,6-dimethyl-benzoic acid as a pale brown solid. Yield: 0.35 g (37%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-dimethylbenzoic acid
Reactant of Route 3
2-Amino-4,6-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-4,6-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4,6-dimethylbenzoic acid
Reactant of Route 6
2-Amino-4,6-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.